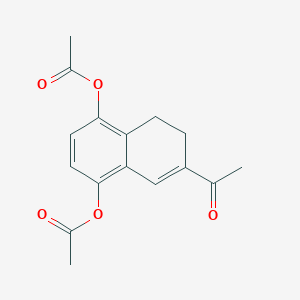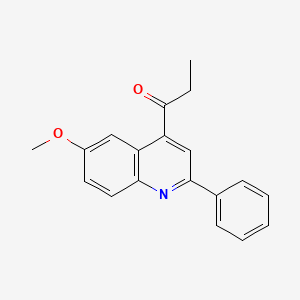
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, antibacterial, and antiviral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one can be achieved through the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . The reaction is typically carried out under solvent-free conditions using poly(phosphoric acid) as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedländer synthesis remains a prominent approach due to its efficiency and scalability. The use of poly(phosphoric acid) as a catalyst in a solvent-free environment is particularly advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to its pharmacological effects . The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial activity .
Comparison with Similar Compounds
1-(4-Phenylquinolin-2-yl)propan-1-one: Shares a similar quinoline structure but with different substituents.
2-(6-Methoxynaphthalen-2-yl)propanamide: Another compound with a methoxy group and a similar pharmacological profile.
Uniqueness: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is unique due to its specific methoxy and phenyl substituents on the quinoline ring, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
5427-47-4 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(6-methoxy-2-phenylquinolin-4-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO2/c1-3-19(21)16-12-18(13-7-5-4-6-8-13)20-17-10-9-14(22-2)11-15(16)17/h4-12H,3H2,1-2H3 |
InChI Key |
QQAGJERGORPIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
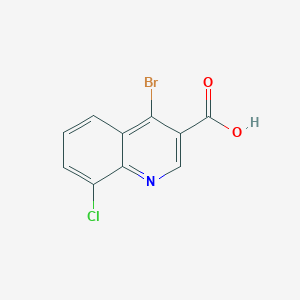
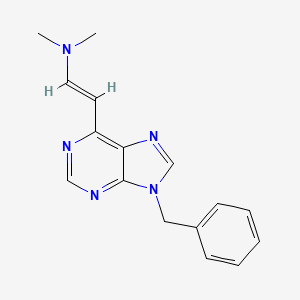
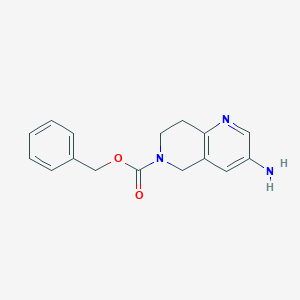
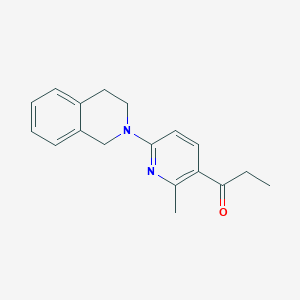
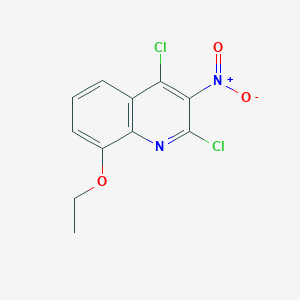

![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
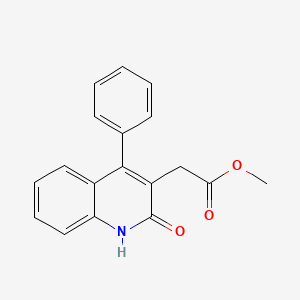
![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)
